molecular formula C15H15NO2 B2911575 N-(3,4-Dimethylphenyl)-2-hydroxybenzamide CAS No. 282719-30-6

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide

Cat. No. B2911575
CAS RN: 282719-30-6
M. Wt: 241.29
InChI Key: ZRRFHELZLAVFFL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide, also known as DMHPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of salicylamide, which is widely used in medicine as an analgesic and antipyretic agent. DMHPB has a similar structure to salicylamide, but with the addition of a methyl group on the phenyl ring. In

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been shown to activate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can reduce inflammation and oxidative stress in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be easily synthesized in large quantities and has a long shelf life, which makes it a cost-effective reagent for research purposes. The limitations of using N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide also has a relatively low binding affinity for some target proteins, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(3,4-Dimethylphenyl)-2-hydroxybenzamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify its molecular targets and pathways. Furthermore, the development of novel derivatives of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide with improved bioavailability and efficacy could lead to the discovery of new drugs with therapeutic potential. Finally, the application of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in material science and environmental science could lead to the development of new materials and sensors with improved properties.

Synthesis Methods

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be synthesized by reacting 3,4-dimethylaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide as a white solid with a yield of approximately 70%. The purity of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be improved by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been studied for its potential use as a corrosion inhibitor in metal alloys and as a fluorescent probe for detecting heavy metal ions in the environment.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRFHELZLAVFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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